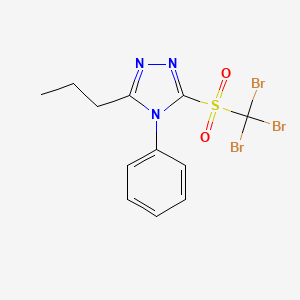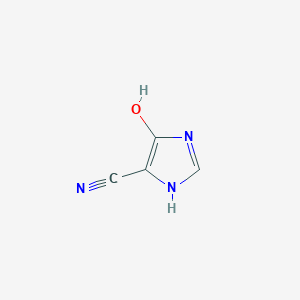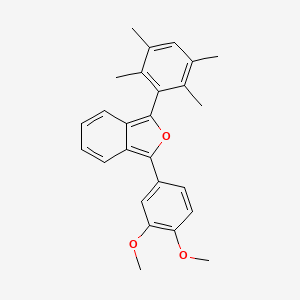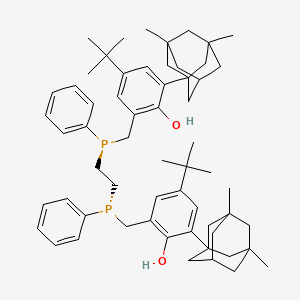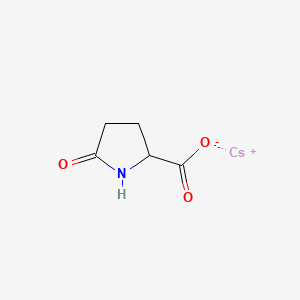
Cesium 5-oxo-DL-prolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cesium 5-oxo-DL-prolinate is a chemical compound with the molecular formula C5H6CsNO3 It is a cesium salt of 5-oxo-DL-proline, which is a derivative of proline, an amino acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cesium 5-oxo-DL-prolinate typically involves the neutralization of 5-oxo-DL-proline with cesium hydroxide. The reaction is carried out in an aqueous solution, where 5-oxo-DL-proline is dissolved and then reacted with a stoichiometric amount of cesium hydroxide. The resulting solution is then evaporated to yield this compound as a solid product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the product is typically purified through recrystallization or other suitable methods.
Analyse Des Réactions Chimiques
Types of Reactions
Cesium 5-oxo-DL-prolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where the cesium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various metal salts can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate or aldehyde derivatives, while reduction may produce various alcohols or amines.
Applications De Recherche Scientifique
Cesium 5-oxo-DL-prolinate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialized materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of cesium 5-oxo-DL-prolinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and influencing their reactivity. It may also interact with enzymes and other proteins, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-oxo-L-proline: An optically active form of 5-oxoproline with similar chemical properties.
5-oxo-D-proline: Another enantiomer of 5-oxoproline.
Cesium 5-oxo-L-prolinate: The L-enantiomer of cesium 5-oxo-DL-prolinate.
Uniqueness
This compound is unique due to its specific cesium ion content and the racemic mixture of 5-oxoproline. This combination imparts distinct chemical and physical properties, making it suitable for various specialized applications that other similar compounds may not fulfill.
Propriétés
Numéro CAS |
94135-35-0 |
|---|---|
Formule moléculaire |
C5H6CsNO3 |
Poids moléculaire |
261.01 g/mol |
Nom IUPAC |
cesium;5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C5H7NO3.Cs/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1 |
Clé InChI |
VCUFZCAVIMADHN-UHFFFAOYSA-M |
SMILES canonique |
C1CC(=O)NC1C(=O)[O-].[Cs+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


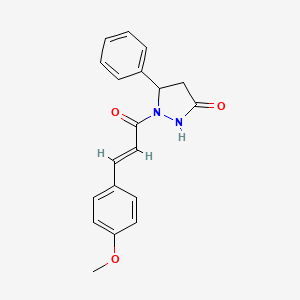
![3-(2,3-Dimethyl-1-benzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12908107.png)
![3-[(2-Methylfuran-3-yl)disulfanyl]-L-alanine](/img/structure/B12908110.png)
![Furan, 2,5-dihydro-2,5-bis(1-methylethyl)-3-[(phenylmethoxy)methyl]-](/img/structure/B12908116.png)

![Isoxazolo[5,4-b]pyridine, 6-(4-methylphenyl)-3-phenyl-](/img/structure/B12908130.png)


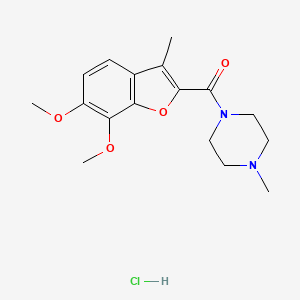
methanone](/img/structure/B12908153.png)
